17(R)-Resolvin D1 methyl ester

Beschreibung

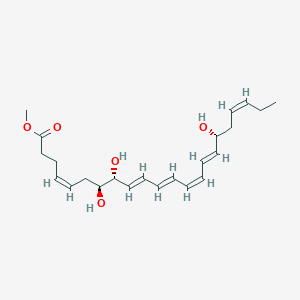

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-PFYFFMTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 17(R)-Resolvin D1 and its Methyl Ester Derivative from Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of the specialized pro-resolving mediator, 17(R)-Resolvin D1 (17(R)-RvD1), from the omega-3 fatty acid, docosahexaenoic acid (DHA). It also clarifies the nature of 17(R)-Resolvin D1 methyl ester as a synthetic analog and its relevance in research. This document details the enzymatic pathways, provides available quantitative data, outlines experimental protocols, and includes visualizations of the core processes.

Introduction: The "Aspirin-Triggered" Pathway

Resolvins are a class of lipid mediators that play a crucial role in the resolution of inflammation. The D-series resolvins, derived from DHA, are of particular interest for their potent anti-inflammatory and pro-resolving activities. 17(R)-Resolvin D1, also known as aspirin-triggered Resolvin D1 (AT-RvD1), is an epimer of the naturally occurring 17(S)-Resolvin D1. Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), a key mechanism underlying some of aspirin's therapeutic effects.

It is important to note that This compound is a synthetic derivative of the parent compound. It is often used in research as a more lipophilic prodrug form, which can alter its distribution and pharmacokinetic properties. Intracellular esterases can cleave the methyl ester group to release the active free acid, 17(R)-RvD1.

The Biosynthetic Pathway of 17(R)-Resolvin D1 from DHA

The biosynthesis of 17(R)-RvD1 is a transcellular process, typically involving endothelial cells and leukocytes. The pathway can be summarized in the following key steps:

-

Aspirin-Acetylation of COX-2: Aspirin (B1665792) irreversibly acetylates a serine residue (Ser-530) in the active site of COX-2. This modification alters the enzyme's catalytic activity.

-

Formation of 17(R)-HpDHA: Aspirin-acetylated COX-2 converts DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).

-

Reduction to 17(R)-HDHA: The hydroperoxy intermediate, 17(R)-HpDHA, is then reduced to its corresponding alcohol, 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), by peroxidases.

-

Action of 5-Lipoxygenase (5-LOX): 17(R)-HDHA is subsequently metabolized by 5-lipoxygenase (5-LOX) in leukocytes.

-

Epoxide Intermediate Formation: 5-LOX catalyzes the formation of an unstable epoxide intermediate.

-

Enzymatic Hydrolysis: The epoxide intermediate is then hydrolyzed to form the final product, 17(R)-Resolvin D1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).

Caption: Biosynthetic pathway of 17(R)-Resolvin D1 from DHA.

Quantitative Data

Quantitative data on the biosynthesis of 17(R)-RvD1 is crucial for understanding the efficiency and regulation of this pathway. Below are tables summarizing available data.

Enzyme Kinetics

Specific kinetic parameters for the enzymes involved in the 17(R)-RvD1 biosynthetic pathway with their respective substrates are not extensively reported. However, data from studies using arachidonic acid (AA) as a substrate for aspirin-acetylated COX-2 can provide some insights.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Reference |

| Aspirin-acetylated COX-2 | Arachidonic Acid | 3.7 ± 3.4 | 8.7 ± 3.7 nM/s | ~0.02 | [1] |

| Uninhibited COX-2 | Arachidonic Acid | 10.4 ± 2.3 | 206.4 ± 15.8 nM/s | ~0.20 | [1] |

Note: The catalytic efficiency for prostaglandin (B15479496) formation by acetylated COX-2 is reduced approximately 10-fold compared to the uninhibited enzyme[1].

Biological Concentrations

The concentrations of resolvins in biological fluids are typically in the picogram to nanogram per milliliter range.

| Mediator | Biological Matrix | Concentration (pg/mL) | Condition | Reference |

| 17(R)-RvD1 | Human Plasma (EDTA) | 161 ± 7 | After n-3 fatty acid supplementation | [2] |

| RvD1 | Human Plasma (EDTA) | 31 ± 5 | After n-3 fatty acid supplementation | [2] |

| RvD2 | Human Plasma (EDTA) | 26 ± 4 | After n-3 fatty acid supplementation | [2] |

| 17(R/S)-HDHA | Human Plasma (EDTA) | 365 ± 65 | After n-3 fatty acid supplementation | [2] |

Experimental Protocols

This section provides an overview of the methodologies for the in vitro biosynthesis of 17(R)-RvD1 and its analysis.

In Vitro Biosynthesis of 17(R)-Resolvin D1

This protocol describes a two-step enzymatic synthesis of 17(R)-RvD1 from DHA.

Step 1: Synthesis of 17(R)-HDHA using Aspirin-Acetylated COX-2

-

Enzyme Acetylation:

-

Incubate recombinant human COX-2 with aspirin to achieve acetylation. The molar ratio and incubation time will need to be optimized.

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add the aspirin-acetylated COX-2 to the buffer.

-

Add DHA (substrate) to initiate the reaction. A typical substrate concentration is in the low micromolar range.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Termination and Reduction:

-

Stop the reaction by adding a solvent like methanol.

-

Reduce the hydroperoxy intermediate (17(R)-HpDHA) to the more stable alcohol (17(R)-HDHA) by adding a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

-

Purification:

-

Extract the lipid mediators using solid-phase extraction (SPE) with a C18 cartridge.

-

Purify 17(R)-HDHA using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Step 2: Synthesis of 17(R)-RvD1 using 5-Lipoxygenase

-

Enzymatic Reaction:

-

Incubate the purified 17(R)-HDHA with human recombinant 5-lipoxygenase in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing calcium chloride and ATP.

-

Incubate at 37°C.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction with methanol.

-

Extract the products using SPE.

-

-

Analysis and Purification:

-

Analyze and purify the final product, 17(R)-RvD1, by RP-HPLC.

-

References

discovery of aspirin-triggered specialized pro-resolving mediators

An In-depth Technical Guide to the Discovery of Aspirin-Triggered Specialized Pro-Resolving Mediators

Introduction

The resolution of inflammation, once considered a passive process of dilution of pro-inflammatory signals, is now understood to be an active, highly orchestrated program. This paradigm shift was driven by the discovery of a superfamily of endogenous lipid mediators, termed Specialized Pro-Resolving Mediators (SPMs). These molecules are potent agonists that actively terminate the inflammatory response and promote the return to tissue homeostasis. A pivotal discovery within this field revealed a novel mechanism of action for one of the world's oldest drugs: aspirin (B1665792). Beyond its well-known inhibition of prostaglandin (B15479496) synthesis, aspirin triggers the biosynthesis of unique epimers of SPMs, collectively known as Aspirin-Triggered Specialized Pro-Resolving Mediators (AT-SPMs).[1][2] These molecules, including aspirin-triggered lipoxins, resolvins, protectins, and maresins, possess potent anti-inflammatory and pro-resolving activities and represent a new frontier in therapeutic development.[3][4][5] This guide provides a detailed technical overview of the discovery, biosynthesis, and experimental characterization of these critical mediators.

Aspirin's Unique Enzymatic Switching Action

Aspirin's classical anti-inflammatory effect stems from its ability to irreversibly acetylate and inactivate cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and thromboxanes.[1] However, the discovery of AT-SPMs unveiled a second, more nuanced mechanism. When aspirin acetylates a serine residue in the active site of the COX-2 enzyme, it does not completely abolish its catalytic function.[6][7] Instead, it reorients the enzyme's activity, transforming it from a cyclooxygenase into a lipoxygenase-like enzyme.[1] This altered aspirin-acetylated COX-2 enzyme can then metabolize various polyunsaturated fatty acids (PUFAs) to produce 15R-hydroxyeicosatetraenoic acid (15R-HETE) from arachidonic acid (AA), 18R-hydroxyeicosapentaenoic acid (18R-HEPE) from eicosapentaenoic acid (EPA), and 17R-hydroxydocosahexaenoic acid (17R-HDHA) from docosahexaenoic acid (DHA).[6][7][8] These R-configured intermediates are the essential precursors for the entire family of AT-SPMs.[3][7]

Biosynthesis of Aspirin-Triggered Lipoxins (AT-LXs)

Aspirin-triggered lipoxins (ATLs) were the first class of AT-SPMs to be discovered.[6] Their formation is a prime example of transcellular biosynthesis, requiring the interaction of at least two different cell types. The process is initiated in cells expressing aspirin-acetylated COX-2, such as vascular endothelial cells or epithelial cells, which are stimulated during an inflammatory response.[6][9][10]

-

Initiation: Arachidonic acid (AA) is converted by aspirin-acetylated COX-2 into 15R-HETE.[6]

-

Transcellular Trafficking: This 15R-HETE intermediate is then released and taken up by neighboring leukocytes, particularly neutrophils, which are rich in the 5-lipoxygenase (5-LOX) enzyme.[6][9]

-

Conversion: Within the leukocyte, 5-LOX metabolizes 15R-HETE into an unstable epoxide intermediate.

-

Final Products: This epoxide is rapidly hydrolyzed to form the stable end-products, 15-epi-Lipoxin A₄ (ATL) and 15-epi-Lipoxin B₄.[6][9] These molecules are epimers of the native lipoxins, with the hydroxyl group at carbon-15 (B1200482) in the R configuration instead of the S configuration.[11]

Biosynthesis of Aspirin-Triggered Resolvins (AT-Rvs)

Following the discovery of ATLs, it was found that aspirin could also trigger the formation of epimeric resolvins from omega-3 fatty acids EPA and DHA.[3][12]

AT-Resolvin D Series (from DHA)

The biosynthesis of D-series resolvins (RvDs) is also a transcellular process initiated by aspirin-acetylated COX-2.[7][13]

-

Initiation: In cells like hypoxic endothelial cells, aspirin-acetylated COX-2 converts DHA into 17R-hydroxydocosahexaenoic acid (17R-HDHA).[7]

-

Conversion: This intermediate is then processed by leukocyte 5-LOX to generate aspirin-triggered epimers, such as AT-RvD1 (17R-RvD1), AT-RvD2, and so on.[7][13]

AT-Resolvin E Series (from EPA)

The production of E-series resolvins (RvEs) from EPA is similarly triggered by aspirin.[8]

-

Initiation: Aspirin-acetylated COX-2 converts EPA into 18R-hydroxyeicosapentaenoic acid (18R-HEPE).[8]

-

Conversion: This 18R-HEPE intermediate is then sequentially metabolized, often involving 5-LOX in leukocytes, to produce AT-RvE1 (18R-RvE1).[8]

Biosynthesis of Aspirin-Triggered Protectins (AT-PDs) and Maresins (AT-MaRs)

The AT-SPM family also includes protectins and maresins derived from DHA. Aspirin triggers the endogenous formation of an epimeric form of Neuroprotectin D1/Protectin D1 (NPD1/PD1).[14] This aspirin-triggered protectin, AT-NPD1/PD1, is the 17R-epimer of its native counterpart and is biosynthesized from the 17R-HDHA intermediate produced by aspirin-acetylated COX-2.[14] Similarly, aspirin can trigger the formation of epimeric maresins. These mediators exhibit potent bioactivity, including controlling neutrophil (PMN) infiltration and enhancing macrophage functions.[12]

Quantitative Data Summary

The potent bioactivity of AT-SPMs occurs at picomolar to nanomolar concentrations.[15] The tables below summarize the key molecules, their precursors, and the essential enzymes involved in their biosynthesis.

Table 1: Aspirin-Triggered Lipoxins (ATLs)

| Mediator Name | Precursor Fatty Acid | Key Precursor Intermediate | Initiating Enzyme | Key Conversion Enzyme |

|---|---|---|---|---|

| 15-epi-Lipoxin A₄ (ATL) | Arachidonic Acid (AA) | 15R-HETE | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |

| 15-epi-Lipoxin B₄ | Arachidonic Acid (AA) | 15R-HETE | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |

Table 2: Aspirin-Triggered Resolvins (AT-Rvs)

| Mediator Name | Precursor Fatty Acid | Key Precursor Intermediate | Initiating Enzyme | Key Conversion Enzyme |

|---|---|---|---|---|

| AT-Resolvin D series | Docosahexaenoic Acid (DHA) | 17R-HDHA | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |

| AT-Resolvin E series | Eicosapentaenoic Acid (EPA) | 18R-HEPE | Aspirin-Acetylated COX-2 | 5-Lipoxygenase (5-LOX) |

Table 3: Aspirin-Triggered Protectins (AT-PDs)

| Mediator Name | Precursor Fatty Acid | Key Precursor Intermediate | Initiating Enzyme | Conversion Pathway |

|---|

| AT-Protectin D1 (17R-PD1) | Docosahexaenoic Acid (DHA) | 17R-HDHA | Aspirin-Acetylated COX-2 | Lipoxygenase-mediated |

Experimental Protocols

The identification and characterization of AT-SPMs require highly sensitive and specific analytical techniques due to their low endogenous concentrations.[15][16]

Lipid Mediator Profiling (Metabololipidomics)

The gold standard for identifying and quantifying SPMs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

-

Sample Collection and Preparation: Biological samples (e.g., inflammatory exudates, plasma, tissue homogenates) are collected. To prevent analyte degradation, samples are often immediately placed in cold methanol. A suite of deuterated internal standards representing each SPM class is added to the sample to allow for accurate quantification.

-

Extraction: Lipid mediators are extracted from the biological matrix, typically using solid-phase extraction (SPE) C18 columns.

-

LC Separation: The extracted lipid fraction is concentrated and injected into a reverse-phase high-performance liquid chromatography (HPLC) system. A gradient of solvents (e.g., water/methanol/acetonitrile with a weak acid) is used to separate the individual mediators based on their polarity.[15][16]

-

MS/MS Detection and Quantification: The eluent from the LC column is directed into a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. For each analyte, a specific precursor ion (matching the molecular weight of the SPM) is selected and fragmented, and a characteristic product ion is monitored.[15] The identity of a mediator is confirmed by matching its retention time on the LC column and its mass fragmentation pattern to that of a validated synthetic standard.[17]

Key Cell-Based and In Vivo Assays

-

In Vitro Neutrophil Chemotaxis Assay: This assay assesses the ability of AT-SPMs to inhibit neutrophil migration towards a chemoattractant (e.g., LTB₄). Neutrophils are placed in the top chamber of a Boyden chamber system, and the chemoattractant is in the bottom. The number of cells that migrate through the porous membrane is quantified, and the inhibitory effect of the AT-SPM is measured.

-

Macrophage Phagocytosis (Efferocytosis) Assay: Macrophages are cultured with apoptotic neutrophils (or other apoptotic cells) that have been fluorescently labeled. The uptake of these apoptotic cells by macrophages is quantified by flow cytometry or fluorescence microscopy. The ability of AT-SPMs to enhance this clearance is a key measure of their pro-resolving function.[18][19]

-

In Vivo Zymosan-Induced Peritonitis: This is a widely used murine model of self-resolving inflammation.[18] Injection of zymosan (a yeast cell wall component) into the peritoneal cavity induces a rapid influx of neutrophils, followed by a transition to a macrophage-dominant population that clears the apoptotic neutrophils and debris. The administration of AT-SPMs can be tested for its ability to accelerate the resolution phase, which is measured by counting leukocyte numbers and types in peritoneal lavage fluid over time.

Conclusion

The has fundamentally altered our understanding of both inflammation resolution and the mechanism of action of aspirin. These endogenous molecules are not simply anti-inflammatory; they are pro-resolving, actively stimulating the processes that lead to tissue repair and homeostasis. AT-SPMs like AT-lipoxins and AT-resolvins are potent agonists that inhibit leukocyte infiltration, stimulate the clearance of apoptotic cells and debris by macrophages, and counter-regulate the production of pro-inflammatory cytokines.[4][5][19] Their potent activity at nanogram doses suggests that they could be harnessed therapeutically to "mimic" the beneficial effects of aspirin without its associated risks, such as bleeding.[4][20] The ongoing research into AT-SPMs holds immense promise for developing novel resolution-based therapies for a wide range of chronic inflammatory diseases, including cardiovascular disease, neuroinflammation, and cancer.[4][12][21]

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Lipoxins and aspirin-triggered lipoxins in resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Aspirin-triggered proresolving mediators stimulate resolution in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aspirin triggered resolvin E biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. atsjournals.org [atsjournals.org]

- 11. Aspirin-triggered 15-Epi-Lipoxin A4 (LXA4) and LXA4 Stable Analogues Are Potent Inhibitors of Acute Inflammation: Evidence for Anti-inflammatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Selective identification of specialized pro-resolving lipid mediators from their biosynthetic double di-oxygenation isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Controlling cancer with aspirin-triggered stimulation of resolution - Dipak Panigrahy [grantome.com]

- 21. Aspirin-Triggered Lipoxin and Resolvin E1 Modulate Vascular Smooth Muscle Phenotype and Correlate with Peripheral Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Resolving Power of 17(R)-Resolvin D1 Methyl Ester: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic, unresolved inflammation is a key pathological feature of numerous diseases. The resolution of inflammation is an active biochemical process orchestrated by specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators. Among these, Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (17(R)-RvD1), have emerged as potent regulators of this process. This technical guide provides an in-depth exploration of the mechanism of action of 17(R)-Resolvin D1 methyl ester, a more stable analog, in mitigating inflammation. We will delve into its molecular interactions, cellular effects, and the signaling pathways it modulates, presenting key quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.

Core Mechanism of Action: Receptor-Mediated Signaling

This compound exerts its pro-resolving effects primarily through interaction with two G protein-coupled receptors (GPCRs): ALX/FPR2 (Lipoxin A4 Receptor/Formyl Peptide Receptor 2) and GPR32 (G Protein-Coupled Receptor 32).[1][2][3] The methyl ester form may act as a lipophilic prodrug, with intracellular esterases cleaving the methyl group to release the active free acid.[4][5]

Upon binding to these receptors on various immune cells, particularly neutrophils and macrophages, 17(R)-RvD1 methyl ester initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote a return to tissue homeostasis.

Signaling Pathway Diagram

Caption: 17(R)-RvD1 methyl ester signaling cascade.

Effects on Key Inflammatory Cells

Neutrophils

Neutrophils are the first responders to inflammation, and their excessive infiltration and activation can lead to tissue damage. 17(R)-RvD1 methyl ester plays a crucial role in limiting neutrophil-mediated inflammation by:

-

Inhibiting Transendothelial Migration: It reduces the migration of neutrophils across the endothelial barrier to the site of inflammation.[4][5]

-

Reducing Infiltration: In various in vivo models, it significantly decreases the number of neutrophils accumulating in inflamed tissues.[6][7]

-

Suppressing Pro-inflammatory Mediator Release: It curtails the secretion of pro-inflammatory cytokines and chemokines by neutrophils.[8][9]

Macrophages

Macrophages are critical for both the initiation and resolution of inflammation. 17(R)-RvD1 methyl ester promotes a pro-resolving macrophage phenotype by:

-

Enhancing Phagocytosis: It stimulates the engulfment of apoptotic neutrophils (efferocytosis) and microbial particles, a key step in clearing inflammatory debris and promoting resolution.[6][10][11]

-

Polarizing Macrophages: It drives macrophages towards an anti-inflammatory, pro-resolving M2-like phenotype.[12][13]

-

Reducing Pro-inflammatory Cytokine Production: It suppresses the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by macrophages.[12][13][14]

Modulation of Inflammatory Signaling Pathways

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of pro-inflammatory gene expression.[15][16] 17(R)-RvD1 methyl ester significantly inhibits the activation of NF-κB in inflammatory cells.[8][9][14] This is achieved by preventing the degradation of the inhibitory protein IκB, which otherwise allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16]

Attenuation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also involved in the inflammatory response. 17(R)-RvD1 methyl ester has been shown to inhibit the phosphorylation and activation of these MAPKs, further contributing to the suppression of pro-inflammatory cytokine production.[17][18]

Activation of the Nrf2 Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. 17(R)-RvD1 methyl ester can activate this pathway, enhancing the expression of antioxidant enzymes and protecting against oxidative stress, a common feature of inflammation.[17]

Quantitative Data Summary

The following tables summarize the quantitative effects of 17(R)-Resolvin D1 and its analogs in various experimental models.

Table 1: In Vitro Efficacy of Resolvin D1 and its Analogs

| Compound | Assay | Cell Type | EC50 / IC50 | Reference |

| 17(R)-Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | [4] |

| Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | [5] |

| 17(R/S)-methyl RvD1 | ALX/FPR2 Activation | HEK-hALX/FPR2 | 5.4 x 10⁻¹² M | [1] |

| 17(R/S)-methyl RvD1 | GPR32 Activation | CHO-hGPR32 | Not specified | [1] |

| 17R-RvD2 | GPR18 Activation (cAMP) | Human Macrophages | ~1.0 x 10⁻¹⁰ M | [19] |

Table 2: In Vivo Efficacy of Resolvin D1 and its Analogs

| Compound | Model | Species | Dose | Effect | Reference |

| 17(R)-Resolvin D1 | Zymosan-induced Peritonitis | Mouse | 100 ng | ~35% reduction in leukocyte infiltration | [4] |

| BDA-RvD1 | Ischemia-reperfusion Lung Injury | Mouse | 1 µg (i.v.) | 58 ± 9% reduction in neutrophil infiltration | [6] |

| Resolvin D1 | Zymosan-induced Peritonitis | Mouse | 10 ng (i.v.) | ~30% reduction in leukocyte infiltration | [1] |

| AT-RvD1 / p-RvD1 | IgG Immune Complex Lung Injury | Mouse | Not specified | Significant decrease in neutrophil and inflammatory cytokine levels in BALF | [8][9] |

Detailed Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute, self-resolving inflammation.

Protocol:

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

-

Induction of Peritonitis: Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in saline at a concentration of 1 mg/mL. Inject 0.5 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.[14][15][20]

-

Treatment: Administer 17(R)-RvD1 methyl ester or vehicle control (e.g., saline with 0.1% ethanol) via intravenous (i.v.) or i.p. injection at a specified time point before or after zymosan challenge.

-

Peritoneal Lavage: At a predetermined time point (e.g., 4, 12, or 24 hours) post-zymosan injection, euthanize the mice.[14] Inject 5 mL of ice-cold PBS containing 2 mM EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid (lavage).[20]

-

Cell Analysis: Determine the total leukocyte count in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential counting of neutrophils, macrophages, and lymphocytes under a light microscope.[14]

-

Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for subsequent analysis of cytokines and chemokines by ELISA or multiplex bead array.[12]

Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles.

Protocol:

-

Macrophage Preparation: Isolate primary macrophages (e.g., from murine bone marrow or human peripheral blood monocytes) and culture them in appropriate media. For bone marrow-derived macrophages (BMDMs), culture in DMEM with 10% FBS and M-CSF.[21]

-

Treatment: Pre-treat the macrophages with 17(R)-RvD1 methyl ester or vehicle control for a specified duration (e.g., 1-2 hours).

-

Phagocytosis: Add fluorescently labeled particles (e.g., zymosan bioparticles, apoptotic cells, or latex beads) to the macrophage culture at a specific ratio (e.g., 10:1 particles to cells).[8][17] Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

-

Quenching and Washing: Stop phagocytosis by placing the cells on ice. Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles. Wash the cells several times with cold PBS to remove excess particles and quenching agent.

-

Quantification: Analyze the percentage of fluorescently positive macrophages and the mean fluorescence intensity (indicating the number of ingested particles per cell) using flow cytometry.[10][21] Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.[8]

Measurement of NF-κB Activation in Macrophages

This protocol details the immunofluorescence-based quantification of NF-κB nuclear translocation.

Protocol:

-

Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary BMDMs) on glass coverslips in a multi-well plate and allow them to adhere.

-

Treatment and Stimulation: Pre-treat the cells with 17(R)-RvD1 methyl ester or vehicle for 1 hour. Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for a specific time (e.g., 30-60 minutes) to induce NF-κB activation.[4][22]

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[18][23] Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[4][22]

Experimental Workflow and Logical Relationships

Experimental Workflow for In Vivo Inflammation Model

Caption: Workflow for assessing 17(R)-RvD1-ME in a peritonitis model.

Logical Relationship of Anti-Inflammatory Effects

Caption: Key steps in the anti-inflammatory action of 17(R)-RvD1-ME.

Conclusion and Future Directions

This compound is a potent pro-resolving mediator that actively orchestrates the termination of inflammation. Its mechanism of action is multifaceted, involving receptor-mediated signaling that leads to the suppression of pro-inflammatory pathways like NF-κB and MAPK, and the promotion of pro-resolving cellular functions in neutrophils and macrophages. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other SPMs.

Future research should focus on the clinical translation of these findings, exploring the efficacy of stable resolvin analogs in human inflammatory diseases. Further elucidation of the downstream signaling pathways and the interplay between different SPMs will undoubtedly open new avenues for the development of novel pro-resolving therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. olac.berkeley.edu [olac.berkeley.edu]

- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protocols — The Fleischman Lab [mpnlab.org]

- 9. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biophysics.com [biophysics.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. Measuring Cell Growth and Junction Development in Epithelial Cells Using Electric Cell-Substrate Impedance Sensing (ECIS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. media.jax.org [media.jax.org]

- 18. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electric cell-substrate impedance sensing - Wikipedia [en.wikipedia.org]

- 20. Zymosan-Induced Peritonitis Model [bio-protocol.org]

- 21. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

The Pro-Resolving Power of 17-epi-Resolvin D1 Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is not a passive process but an active, highly orchestrated program mediated by a class of molecules known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), have garnered significant attention for their potent anti-inflammatory and pro-resolving actions.

This technical guide focuses on a specific member of this family, 17-epi-Resolvin D1 (17-epi-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1), and its methyl ester derivative. 17-epi-RvD1 is a stereoisomer of Resolvin D1 (RvD1) and exhibits enhanced resistance to metabolic inactivation, making it a promising candidate for therapeutic development. The methyl ester form is a more stable prodrug, likely cleaved by intracellular esterases to release the active free acid. This document provides a comprehensive overview of the biological functions, mechanisms of action, and experimental methodologies related to 17-epi-Resolvin D1 methyl ester, designed to be a valuable resource for researchers and professionals in the field of inflammation and drug discovery.

Core Biological Functions and Mechanisms of Action

17-epi-Resolvin D1 methyl ester exerts its biological effects primarily through its active form, 17-epi-RvD1, which is a potent agonist for two G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2. The activation of these receptors initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote a return to tissue homeostasis.

Key Biological Functions:

-

Inhibition of Leukocyte Infiltration: A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. 17-epi-RvD1 effectively inhibits the transendothelial migration of neutrophils, a critical early event in the inflammatory cascade.

-

Stimulation of Phagocytosis: The clearance of apoptotic cells and cellular debris by macrophages, a process known as efferocytosis, is crucial for the resolution of inflammation. 17-epi-RvD1 enhances the phagocytic capacity of macrophages.

-

Modulation of Cytokine Production: 17-epi-RvD1 skews the cytokine profile from pro-inflammatory to anti-inflammatory by inhibiting the production of cytokines like TNF-α and IL-1β, while promoting the synthesis of anti-inflammatory mediators.

-

Pain Reduction: Emerging evidence suggests that 17-epi-RvD1 can alleviate inflammatory pain by modulating the activity of transient receptor potential (TRP) channels.

-

Tissue Protection and Repair: By controlling excessive inflammation and promoting cellular clearance, 17-epi-RvD1 contributes to the protection of tissues from inflammatory damage and supports subsequent repair processes. This has been observed in models of lung injury, cardiac hypertrophy, and neuroinflammation.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data on the efficacy of 17-epi-Resolvin D1 and its methyl ester from various experimental models.

| Compound | Model System | Measured Effect | Effective Concentration/Dose | Reference |

| 17-epi-Resolvin D1 | Human Polymorphonuclear Leukocytes (PMNs) | Inhibition of transendothelial migration | EC50 ≈ 30 nM | [1] |

| 17-epi-Resolvin D1 | Murine Peritonitis | Maximal inhibition of leukocyte infiltration (~35%) | 100 ng/mouse | |

| 17-epi-Resolvin D1 | Murine Peritonitis | Reduction in total leukocyte infiltration | Nanogram dosages | [1] |

| 17(R)-Resolvin D1 | CFA-inflamed ICR mice | Reduction of TRPV3-specific acute pain | 30 µM (intradermal) | |

| 17(R)-Resolvin D1 | FVB mice | Maximal inhibition of PMN infiltration (35%) | 100 ng/kg (intravenous) |

Note: 17-epi-Resolvin D1 is often used interchangeably with 17(R)-Resolvin D1 or Aspirin-Triggered Resolvin D1 (AT-RvD1) in the literature.

Signaling Pathways

The pro-resolving actions of 17-epi-RvD1 are mediated by intricate signaling pathways initiated upon its binding to GPR32 and ALX/FPR2. These pathways often converge on the inhibition of pro-inflammatory transcription factors and the activation of pro-resolving and cytoprotective programs.

17-epi-RvD1 Receptor Activation and Downstream Signaling

Caption: 17-epi-RvD1 signaling through GPR32 and ALX/FPR2.

Pathway Description:

-

Receptor Binding and G-protein Activation: 17-epi-RvD1 binds to its receptors, GPR32 and ALX/FPR2, on the cell surface. This binding event activates associated inhibitory G-proteins (Gαi/o).

-

PI3K/Akt Pathway Activation: The activated G-proteins stimulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Akt, a serine/threonine kinase, plays a central role in cell survival and metabolism. The activation of this pathway by 17-epi-RvD1 is associated with its pro-survival and tissue-protective effects.

-

Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 17-epi-RvD1, through the activation of the PI3K/Akt pathway and other mechanisms, can inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent pro-inflammatory gene expression.

-

Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms. 17-epi-RvD1 has been shown to suppress the activation of the NLRP3 inflammasome, thus reducing the production of potent pro-inflammatory cytokines. This inhibitory effect is likely mediated through the modulation of upstream signaling events, including the NF-κB pathway which primes the inflammasome by upregulating the expression of its components.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological functions of 17-epi-Resolvin D1 methyl ester.

Murine Zymosan-Induced Peritonitis Model

This model is widely used to study acute inflammation and its resolution. Zymosan, a component of yeast cell walls, induces a self-resolving inflammatory response characterized by the influx of neutrophils into the peritoneal cavity.

Experimental Workflow:

Caption: Workflow for the zymosan-induced peritonitis model.

Detailed Protocol:

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks of age.

-

Treatment: Administer 17-epi-Resolvin D1 methyl ester (e.g., 100 ng in a volume of 100 µL) or vehicle (saline) via intravenous (tail vein) injection.

-

Induction of Peritonitis: Thirty minutes after treatment, inject 1 mg of Zymosan A (from Saccharomyces cerevisiae) suspended in 0.5 mL of sterile saline into the peritoneal cavity.

-

Sample Collection: At desired time points (e.g., 4 hours for peak neutrophil infiltration, 24 hours for resolution phase), euthanize the mice. Collect peritoneal exudate by lavage with 5 mL of ice-cold phosphate-buffered saline (PBS) containing 2 mM EDTA.

-

Leukocyte Analysis:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential counting of neutrophils, macrophages, and lymphocytes.

-

-

Mediator Analysis:

-

Centrifuge the lavage fluid to pellet the cells.

-

Use the supernatant for the quantification of cytokines and chemokines (e.g., TNF-α, IL-1β, CXCL1) using enzyme-linked immunosorbent assays (ELISAs).

-

The supernatant can also be used for lipid mediator profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure levels of resolvins, lipoxins, and other SPMs.

-

In Vitro Leukocyte Transendothelial Migration Assay

This assay assesses the ability of leukocytes, such as neutrophils, to migrate across a monolayer of endothelial cells, mimicking a key step in their recruitment to inflamed tissues.

Experimental Workflow:

Caption: Workflow for the in vitro transendothelial migration assay.

Detailed Protocol:

-

Endothelial Cell Monolayer:

-

Culture human umbilical vein endothelial cells (HUVECs) on the gelatin-coated porous membrane (3 µm pores) of Transwell inserts in a 24-well plate until a confluent monolayer is formed.

-

-

Neutrophil Isolation:

-

Isolate human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

-

Treatment:

-

Resuspend the isolated neutrophils in a suitable buffer and pre-treat with various concentrations of 17-epi-Resolvin D1 methyl ester (e.g., 1, 10, 100 nM) or vehicle for 15 minutes at 37°C.

-

-

Migration Assay:

-

Add a chemoattractant, such as leukotriene B4 (LTB4, e.g., 10 nM), to the lower chamber of the Transwell plate.

-

Add the treated neutrophils (e.g., 1 x 10^6 cells) to the upper chamber containing the HUVEC monolayer.

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

After incubation, collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated neutrophils. This can be done by direct cell counting or by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, using a colorimetric assay.

-

Conclusion

17-epi-Resolvin D1 methyl ester represents a promising therapeutic agent for a wide range of inflammatory diseases. Its enhanced stability compared to its native counterpart, coupled with its potent and multifaceted pro-resolving actions, makes it an attractive candidate for further pre-clinical and clinical investigation. This technical guide provides a foundational understanding of its biological functions, mechanisms of action, and the experimental approaches used to study its effects. As our understanding of the resolution of inflammation continues to grow, molecules like 17-epi-Resolvin D1 methyl ester will undoubtedly play a pivotal role in the development of novel therapies that promote healing and restore tissue homeostasis.

References

The Pro-Resolving Mediator 17(R)-Resolvin D1 Methyl Ester: A Technical Guide to Receptor Interaction and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that are critical in the active resolution of inflammation. 17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1 (RvD1), and its more stable synthetic analog, 17(R)-Resolvin D1 methyl ester (17(R)-RvD1-ME), have garnered significant attention for their potent anti-inflammatory and pro-resolving activities.[1][2] This technical guide provides an in-depth overview of the receptor binding affinity and downstream signaling pathways of this compound, offering valuable insights for researchers and professionals in drug development. The pro-resolving actions of RvD1 and its analogs are primarily mediated through two G protein-coupled receptors (GPCRs): GPR32 (also known as DRV1) and ALX/FPR2 (also known as DRV2).[1][3][4][5]

Receptor Binding Affinity and Functional Potency

Direct radioligand binding assays to determine the dissociation constant (Kd) or inhibition constant (Ki) for this compound are not extensively reported in the public domain. However, the functional potency of RvD1 and its methyl ester analog at their cognate receptors has been characterized using various cellular assays, most notably β-arrestin recruitment assays. These assays measure the interaction of the intracellular protein β-arrestin with the activated GPCR, a key step in receptor desensitization and signaling. The half-maximal effective concentration (EC50) values from these assays serve as a reliable indicator of the ligand's potency.

The following table summarizes the available functional potency data for Resolvin D1 and its methyl ester at human GPR32 and ALX/FPR2 receptors.

| Ligand | Receptor | Assay Type | Cell Line | EC50 | Reference |

| Resolvin D1 (RvD1) | GPR32 | β-arrestin recruitment | CHO-K1 | ~8.8 x 10⁻¹² M | [3] |

| Resolvin D1 (RvD1) | ALX/FPR2 | β-arrestin recruitment | HEK293 | Not explicitly stated, but potent activation observed | [6] |

| Resolvin D1 methyl ester (RvD1-ME) | GPR32 | β-arrestin recruitment | CHO-hGPR32 | Potent activation observed | [6] |

| Resolvin D1 methyl ester (RvD1-ME) | ALX/FPR2 | β-arrestin recruitment | HEK-hALX/FPR2 | Potent activation observed | [6] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While specific data for 17(R)-RvD1-ME is limited, a general protocol for a competitive radioligand binding assay to determine Ki values for a test compound at a GPCR like GPR32 or ALX/FPR2 is as follows:

-

Membrane Preparation:

-

Cells stably or transiently expressing the receptor of interest (e.g., HEK293-hGPR32 or CHO-hALX/FPR2) are harvested.

-

The cells are lysed, and the cell membranes are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-LXA₄ for ALX/FPR2) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (e.g., 17(R)-RvD1-ME) are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the receptor.

-

The reaction is incubated at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat, which traps the membranes.[7]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (General Protocol)

This assay quantifies the interaction between the activated GPCR and β-arrestin. A common method is the PathHunter™ β-arrestin assay.[8]

-

Cell Culture and Plating:

-

A stable cell line co-expressing the GPCR of interest (e.g., GPR32 or ALX/FPR2) fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment is used.[8]

-

Cells are cultured to an appropriate density and then plated into 96-well or 384-well assay plates.

-

-

Compound Addition and Incubation:

-

The test compound (e.g., 17(R)-RvD1-ME) is diluted to various concentrations in assay buffer.

-

The compound dilutions are added to the cells, and the plate is incubated for a specific period (e.g., 60-90 minutes) at 37°C.

-

-

Detection:

-

A detection reagent containing the substrate for β-galactosidase is added to each well.

-

The plate is incubated at room temperature to allow for the enzymatic reaction to occur.

-

-

Data Acquisition and Analysis:

-

The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is read using a plate reader.

-

The data are normalized to a vehicle control and plotted against the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[6]

-

Signaling Pathways

Upon binding of this compound to its receptors, GPR32 and ALX/FPR2, distinct downstream signaling cascades are initiated, leading to the observed pro-resolving effects.

GPR32 Signaling Pathway

Activation of GPR32 by RvD1 and its analogs has been shown to enhance macrophage phagocytosis and promote a pro-resolving phenotype.[9][10] This is associated with the activation of downstream kinases. The binding of the ligand to GPR32, a G protein-coupled receptor, is thought to lead to the activation of intracellular signaling pathways that modulate cellular functions.

Caption: GPR32 signaling cascade initiated by 17(R)-RvD1-ME.

ALX/FPR2 Signaling Pathway

The ALX/FPR2 receptor is known to be promiscuous, binding both pro-inflammatory and pro-resolving ligands.[9] The binding of RvD1 and its analogs to ALX/FPR2 triggers potent anti-inflammatory and pro-resolving responses, including the inhibition of neutrophil infiltration and the stimulation of macrophage-mediated clearance of apoptotic cells. This signaling can involve the modulation of key inflammatory pathways such as NF-κB and Rac1/NOX2.[5][11]

Caption: ALX/FPR2 signaling cascade initiated by 17(R)-RvD1-ME.

Experimental Workflow for Receptor Activation and Signaling Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on receptor activation and downstream signaling.

Caption: Workflow for studying 17(R)-RvD1-ME receptor interactions.

Conclusion

This compound is a potent pro-resolving mediator that exerts its effects through the G protein-coupled receptors GPR32 and ALX/FPR2. While direct binding affinity data remains to be fully elucidated, functional assays demonstrate its high potency in activating these receptors. The subsequent activation of downstream signaling pathways, including the ERK/CREB and the inhibition of pro-inflammatory NF-κB and Rac1/NOX2 pathways, underpins its therapeutic potential in a range of inflammatory conditions. This technical guide provides a foundational understanding for researchers and drug development professionals aiming to harness the pro-resolving power of this specialized lipid mediator. Further research into the precise binding kinetics and the intricate details of its signaling networks will undoubtedly pave the way for novel anti-inflammatory and pro-resolving therapeutics.

References

- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Functions of resolvin D1-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RvD1binding with FPR2 attenuates inflammation via Rac1/NOX2 pathway after neonatal hypoxic-ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Signaling Pathways of 17(R)-Resolvin D1: A Technical Guide to GPR32 and ALX/FPR2 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[1] 17(R)-RvD1 exerts its potent anti-inflammatory and pro-resolving effects by activating two distinct G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2.[1] This technical guide provides an in-depth overview of the signaling pathways initiated by 17(R)-RvD1 through these receptors, complete with quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades.

Data Presentation: Quantitative Analysis of 17(R)-Resolvin D1 Activity

The following tables summarize the key quantitative data regarding the interaction of 17(R)-Resolvin D1 and its stereoisomer Resolvin D1 (RvD1) with their receptors and their functional consequences.

Table 1: Receptor Activation by Resolvin D1 and its Epimer

| Ligand | Receptor | Assay Type | Cell Type | EC50 | Reference |

| Resolvin D1 | ALX/FPR2 | β-arrestin recruitment | CHO-K1 | ~1.8 x 10⁻¹⁰ M | [1] |

| 17(R)-Resolvin D1 | ALX/FPR2 | Not Specified | Not Specified | Not Specified | [1] |

| Resolvin D1 | GPR32 | β-arrestin recruitment | CHO-K1 | Not Specified | [1] |

| 17(R)-Resolvin D1 | GPR32 | Not Specified | Not Specified | Not Specified | [1] |

Table 2: Functional Effects of Resolvin D1 and 17(R)-Resolvin D1

| Mediator | Functional Assay | Cell Type/Model | IC50 / EC50 | Effect | Reference |

| Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | Inhibition | [2] |

| 17(R)-Resolvin D1 | Neutrophil Transendothelial Migration | Human Neutrophils | ~30 nM | Inhibition | [2] |

| Resolvin D1 | Macrophage Phagocytosis of Zymosan | Human Macrophages | 1 nM (peak) | Enhancement | [3] |

| Resolvin D1 | Macrophage Phagocytosis of Apoptotic PMNs | Human Macrophages | 0.1 nM (peak) | Enhancement | [3] |

| 17(R)-Resolvin D1 | Neutrophil Infiltration (in vivo) | Murine Peritonitis | 100 ng/mouse | ~35% reduction | [4] |

Signaling Pathways

17(R)-Resolvin D1 initiates distinct downstream signaling cascades upon binding to GPR32 and ALX/FPR2, ultimately leading to the resolution of inflammation.

GPR32 Signaling Pathway

Activation of GPR32 by 17(R)-RvD1 is primarily coupled to a β-arrestin-mediated pathway.[5] This interaction leads to the modulation of intracellular signaling cascades that contribute to the pro-resolving functions of 17(R)-RvD1.

ALX/FPR2 Signaling Pathway

The interaction of 17(R)-RvD1 with ALX/FPR2 triggers a broader range of signaling events, including the inhibition of pro-inflammatory pathways and the activation of pro-resolving cellular functions. This pathway involves the modulation of key kinases such as ERK1/2 and Akt, and the inhibition of the NF-κB signaling cascade.[6][7]

References

- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 Attenuates Poly(I:C)-Induced Inflammatory Signaling in Human Airway Epithelial Cells via TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 17(R)-Resolvin D1 in the Resolution of Acute Inflammation: A Technical Guide

Abstract

The resolution of acute inflammation is a highly coordinated, active process, not merely the passive decay of pro-inflammatory signals. Central to this paradigm are Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators that orchestrate the return to tissue homeostasis. Among these, 17(R)-Resolvin D1 (17(R)-RvD1), an aspirin-triggered epimer of Resolvin D1, has emerged as a potent regulator of this process. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), 17(R)-RvD1 exhibits robust anti-inflammatory and pro-resolving actions, often with greater metabolic stability than its 17(S) counterpart, RvD1. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular functions of 17(R)-RvD1 in terminating acute inflammation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this endogenous pathway for therapeutic innovation.

Introduction to 17(R)-Resolvin D1

17(R)-Resolvin D1 (also known as Aspirin-Triggered Resolvin D1 or AT-RvD1) is a stereoisomer of Resolvin D1 (RvD1). Its biosynthesis is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters the enzyme's activity to produce 17R-hydroperoxy-DHA, a key precursor.[1] This precursor is then converted to 17(R)-RvD1 through the action of lipoxygenases in leukocytes.[2] The defining structural feature is the R-configuration of the hydroxyl group at carbon 17.[2] This configuration confers greater resistance to enzymatic inactivation by eicosanoid oxidoreductases compared to RvD1, potentially prolonging its bioactive lifespan in vivo.[2] 17(R)-RvD1 acts as a potent agonist in the resolution phase of inflammation, controlling the magnitude and duration of the inflammatory response to promote tissue repair and healing.[1][3]

Mechanism of Action and Signaling Pathways

The pro-resolving actions of 17(R)-RvD1 are mediated through its interaction with specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells, primarily leukocytes.

Receptor Engagement

Two primary receptors have been identified for D-series resolvins in humans:

-

ALX/FPR2: The lipoxin A₄ receptor, also known as formyl peptide receptor 2. It is a key receptor through which many SPMs, including 17(R)-RvD1, exert their anti-inflammatory effects.[4][5][6]

-

GPR32: An orphan receptor that has been identified as a specific receptor for RvD1 and its epimers.[4][5][7]

Binding of 17(R)-RvD1 to these receptors on phagocytes initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and activate pro-resolving programs.[7][8] The actions are pertussis toxin-sensitive, indicating the involvement of Gαi-type G-proteins.[7]

Intracellular Signaling

Upon receptor binding, 17(R)-RvD1 triggers several downstream pathways:

-

Inhibition of Pro-inflammatory Signaling: 17(R)-RvD1 effectively suppresses the activation of the NF-κB pathway, a central transcription factor for numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][10] This leads to a reduction in the production of these key inflammatory mediators.

-

Activation of Pro-resolving Kinases: It stimulates the phosphorylation and activation of kinases such as Akt and Glycogen Synthase Kinase 3β (GSK3β), which are part of an anti-inflammatory axis.[11]

-

Modulation of MicroRNAs: RvD1 signaling can regulate the expression of specific microRNAs (miRNAs), such as miR-146b and miR-219, which are involved in controlling inflammatory circuits.[4][12]

The diagram below illustrates the primary signaling cascade initiated by 17(R)-RvD1.

Core Pro-Resolving Functions and Quantitative Effects

17(R)-RvD1 orchestrates inflammation resolution through three primary actions: limiting neutrophil infiltration, reducing pro-inflammatory cytokine production, and enhancing macrophage-mediated clearance of apoptotic cells and debris.

Inhibition of Neutrophil (PMN) Infiltration

A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury. 17(R)-RvD1 potently inhibits this process by:

Modulation of Inflammatory Mediators

17(R)-RvD1 actively reprograms the local microenvironment from pro-inflammatory to pro-resolving by altering the balance of chemical mediators.[14] It significantly reduces the levels of key pro-inflammatory cytokines and eicosanoids while promoting the production of anti-inflammatory cytokines like IL-10.[11][14]

Enhancement of Macrophage Efferocytosis

The efficient removal of apoptotic neutrophils by macrophages, a process known as efferocytosis, is critical for preventing secondary necrosis and the release of damaging cellular contents. 17(R)-RvD1 is a powerful stimulant of efferocytosis, enhancing the capacity of macrophages to clear apoptotic cells, thereby facilitating a smooth return to tissue homeostasis.[7][15][16]

Summary of Quantitative Data

The following tables summarize the quantitative effects of 17(R)-RvD1 as documented in various experimental models.

Table 1: In Vivo Effects of 17(R)-RvD1 on Leukocyte Infiltration

| Experimental Model | Species | 17(R)-RvD1 Dose | Effect on PMN Infiltration | Reference |

| Zymosan-induced peritonitis | Mouse | 10 ng/mouse | ~50% reduction in PMNs vs. control | [4] |

| Zymosan-induced peritonitis | Mouse | 100 ng/kg (i.v.) | ~35% maximal inhibition | [13] |

| K/BxN serum-induced arthritis | Mouse | 100 ng/day | Significantly attenuated leukocyte infiltration | [17] |

Table 2: In Vitro and In Vivo Effects of 17(R)-RvD1 on Inflammatory Cytokines

| Experimental Model | Cell Type / Tissue | 17(R)-RvD1 Conc./Dose | Measured Cytokine | Observed Effect | Reference |

| LPS-stimulated THP-1 macrophages | Human | 10-100 nM | TNF-α mRNA | Significant dose-dependent downregulation | [12][18] |

| Pressure overload cardiac injury | Mouse heart tissue | 2 µg/kg | TNF-α, IL-1β, IL-6 mRNA | Significant reduction vs. disease model | [9][19] |

| Adipose tissue explants | Mouse | 10 nM | TNF-α, IL-1β, IL-6, IL-12 | Significant reduction in secretion | [14] |

| LPS-induced osteoclasts | RAW264.7 cells | 500 nM | TNF-α | ~4-fold decrease vs. LPS alone | [20] |

| LPS-induced osteoclasts | RAW264.7 cells | 500 nM | IL-10 | Significant enhancement vs. LPS alone | [20] |

Table 3: In Vitro Effects of 17(R)-RvD1 on Leukocyte Function

| Assay | Cell Type | 17(R)-RvD1 Concentration | Measured Parameter | Observed Effect | Reference |

| PMN Transendothelial Migration | Human PMNs | 1 µM | fMLP-induced migration | ~65% reduction | [13] |

| Phagocytosis | RAW 264.7 macrophages | 10 nM | Phagocytosis of S. Aureus | Increased phagocytic activity | [21] |

| Efferocytosis | Human Macrophages | Not specified | Phagocytosis of apoptotic PMNs | Enhanced | [7] |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for studying the bioactions of 17(R)-RvD1. Below are detailed protocols for key in vivo and in vitro assays.

In Vivo: Murine Zymosan-Induced Peritonitis

This model is a standard for studying acute, self-resolving inflammation and the efficacy of pro-resolving mediators.

Protocol:

-

Animal Model: Use male FVB or C57BL/6J mice, 8-10 weeks old.

-

Induction of Peritonitis: Administer Zymosan A (1 mg/mL in saline) via intraperitoneal (i.p.) injection at a volume of 1 mL per mouse.

-

Treatment: Administer 17(R)-RvD1 (e.g., 10-100 ng per mouse) or vehicle control (saline with 0.1% ethanol) via intravenous (i.v.) or i.p. injection at a specified time point (e.g., at the peak of inflammation, typically 4-12 hours post-zymosan).[16]

-

Exudate Collection: At desired time points (e.g., 4, 12, 24, 48 hours), euthanize mice and collect peritoneal exudates by lavage with 3-5 mL of ice-cold PBS containing 3 mM EDTA.

-

Cell Analysis:

-

Determine total leukocyte counts using a hemocytometer.

-

Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining (e.g., with Wright-Giemsa stain).

-

Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more precise quantification.

-

-

Mediator Analysis: Centrifuge the lavage fluid to pellet cells. The supernatant can be used for cytokine analysis (ELISA, Luminex) or lipid mediator metabolomics via LC-MS/MS.

In Vitro: Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to engulf apoptotic cells.

Protocol:

-

Macrophage Preparation: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.[22]

-

Apoptotic Cell Preparation:

-

Isolate human or murine neutrophils from whole blood.[23]

-

Induce apoptosis by UV irradiation or by aging neutrophils in culture (e.g., 24 hours in PBS).

-

Confirm apoptosis using Annexin V/Propidium Iodide staining.

-

-

Fluorescent Labeling: Label apoptotic cells with a fluorescent dye (e.g., pHrodo Red for tracking phagosome acidification, or CFSE) according to the manufacturer's protocol.[22][23]

-

Efferocytosis:

-

Plate macrophages in a multi-well plate.

-

Pre-treat macrophages with 17(R)-RvD1 (e.g., 1-100 nM) or vehicle for 15-30 minutes.

-

Add labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Co-incubate for a defined period (e.g., 60-90 minutes) at 37°C.

-

-

Quantification:

-

Wash wells thoroughly to remove non-engulfed apoptotic cells.

-

Flow Cytometry: Scrape and analyze macrophages for fluorescence. The percentage of fluorescent macrophages and the mean fluorescence intensity correspond to the efferocytosis rate and capacity.[22]

-

Fluorescence Microscopy: Fix and stain cells (e.g., with DAPI for nuclei). Quantify the number of ingested apoptotic cells per macrophage. The phagocytic index can be calculated as: (percentage of phagocytosing macrophages) x (average number of ingested cells per macrophage).[24]

-

Lipid Mediator Metabolomics via LC-MS/MS

This is the gold standard for identifying and quantifying resolvins and other lipid mediators in biological samples.

Protocol:

-

Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate, cell culture supernatant) and immediately add an antioxidant (e.g., BHT) and an internal standard mix (containing deuterated versions of the lipids of interest).[25][26]

-

Solid-Phase Extraction (SPE):

-

Acidify the sample.

-

Load the sample onto a C18 SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove salts and polar impurities.

-

Elute the lipids with a high-organic-content solvent (e.g., methyl formate (B1220265) or ethyl acetate).[27]

-

Dry the eluate under nitrogen and reconstitute in a mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient of solvents (e.g., water/acetonitrile/methanol with a weak acid like acetic acid) to separate the lipid mediators based on their polarity.[26][28]

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization mode. Use a scheduled Multiple Reaction Monitoring (MRM) method. For each lipid, a specific precursor ion (m/z) is selected and fragmented, and a specific product ion is monitored for quantification.[27][29]

-

-

Data Analysis: Identify lipids based on matching retention times and MRM transitions with authentic standards. Quantify by comparing the peak area of the endogenous lipid to the peak area of its corresponding deuterated internal standard against a calibration curve.[25]

Conclusion and Therapeutic Outlook

17(R)-Resolvin D1 is a cornerstone of the body's endogenous resolution program. Through its potent and stereoselective actions on leukocyte trafficking, cytokine production, and cellular clearance, it actively terminates the inflammatory response and promotes a return to homeostasis. Its enhanced metabolic stability compared to RvD1 makes it an especially attractive candidate for therapeutic development. A deep understanding of its mechanisms and the robust experimental protocols to study its function are critical for translating the promise of resolution pharmacology into novel treatments for a wide range of acute and chronic inflammatory diseases, from cardiovascular and respiratory disorders to arthritis and neuroinflammation.[19][20][21][30]

References

- 1. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]

- 3. mdpi.com [mdpi.com]

- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 6. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 17(R)-Resolvin D1 protects against sickle cell–related inflammatory cardiomyopathy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]

- 18. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Anti-Inflammatory Mediator 17(R)-Resolvin D1 Attenuates Pressure Overload-Induced Cardiac Hypertrophy and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for Quantitative Efferocytosis Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 30. ashpublications.org [ashpublications.org]

Enzymatic Synthesis of 17(R)-Resolvin D1 Methyl Ester: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. 17(R)-Resolvin D1 (17(R)-RvD1), also known as aspirin-triggered Resolvin D1 (AT-RvD1), is a potent stereoisomer of Resolvin D1. Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2) on docosahexaenoic acid (DHA).[1][2] Unlike its 17S counterpart, 17(R)-RvD1 is more resistant to rapid enzymatic inactivation, making it a molecule of significant interest for therapeutic development in inflammatory diseases.[3] The methyl ester form of 17(R)-RvD1 is often utilized in research due to its increased lipophilicity, which can enhance its stability and cellular uptake, acting as a prodrug that is hydrolyzed to the active free acid within the cell.[4]

This technical guide provides an in-depth overview of the enzymatic synthesis of 17(R)-Resolvin D1 methyl ester, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways.

Biosynthetic Pathway

The enzymatic synthesis of 17(R)-Resolvin D1 involves a two-step enzymatic cascade followed by a chemical esterification to yield the methyl ester.

Quantitative Data

Precise quantitative data for the enzymatic synthesis of 17(R)-Resolvin D1 is not extensively documented in publicly available literature. The following tables summarize related and representative data to provide a quantitative context for the synthesis and activity of this molecule.

Table 1: Kinetic Parameters of Enzymes in Resolvin Biosynthesis

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Aspirin-acetylated COX-2 | Arachidonic Acid | ~3.7 | Not Reported | [5][6] |

| 5-Lipoxygenase | Arachidonic Acid | 182 +/- 16 | 425 +/- 140 | [7] |

| 5-Lipoxygenase | 17S-HpDHA | Not Reported | Not Reported | |

| 15-Lipoxygenase | DHA | 50% conversion | Not Reported | [8] |

Table 2: Biological Activity of 17(R)-Resolvin D1

| Biological Effect | System | EC50 / Effective Concentration | Reference |

| Inhibition of PMN Transendothelial Migration | Human Cells | ~30 nM | [3] |

| Reduction of Leukocyte Infiltration | Murine Peritonitis Model | ~35% inhibition at 100 ng/mouse | [9] |

Experimental Protocols

The following protocols are compiled from various sources to provide a plausible workflow for the enzymatic synthesis and purification of this compound.

Protocol 1: Enzymatic Synthesis of 17(R)-Resolvin D1

This protocol describes a two-step enzymatic reaction using purified enzymes.